

synthesis of β -peroxyl nitroalkanes

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Compound of Interest

Compound Name: (Nitroperoxy)ethane

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An In-depth Technical Guide to the Synthesis of β -Peroxyl Nitroalkanes

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. β -peroxyl nitroalkanes represent a unique class of compounds with potential applications in medicinal chemistry and organic synthesis due to the presence of two highly functional groups. This guide provides a comprehensive overview of a selective method for the synthesis of β -peroxyl nitroalkanes through the nitration-peroxidation of alkenes.

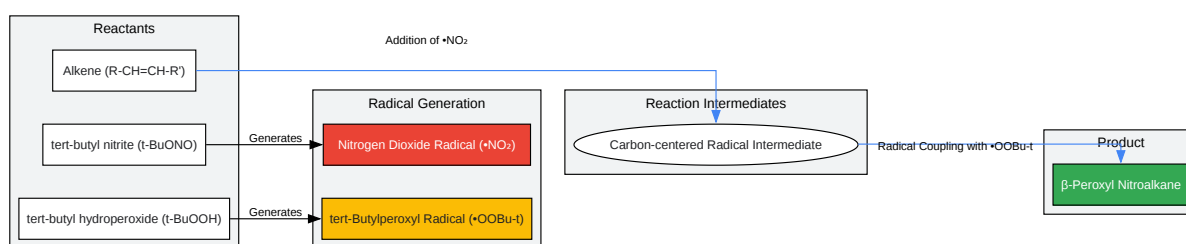
Introduction

The simultaneous introduction of a nitro group and a peroxyl group across a carbon-carbon double bond offers a direct route to bifunctional molecules that can serve as versatile building blocks. A recently developed method utilizes readily available reagents to achieve the synthesis of β -peroxyl nitroalkanes under mild conditions.^{[1][2]} This process involves a three-component reaction of an alkene, a nitro source (tert-butyl nitrite), and a peroxide source (tert-butyl hydroperoxide).^{[1][3]} The reaction proceeds via a proposed radical pathway and demonstrates good functional group tolerance and diastereoselectivity in some cases.^[1]

Reaction Mechanism

The synthesis of β -peroxyl nitroalkanes via the nitration-peroxidation of alkenes is proposed to proceed through a radical-mediated pathway. The key steps are outlined below and illustrated in the accompanying diagram.

- **Generation of Radicals:** tert-butyl nitrite (t-BuONO) serves as the source of the nitrogen dioxide radical ($\bullet\text{NO}_2$). Simultaneously, tert-butyl hydroperoxide (t-BuOOH) generates a tert-butylperoxyl radical ($\bullet\text{OOBu-t}$).^[1]
- **Radical Addition to Alkene:** The nitrogen dioxide radical adds to the alkene double bond to form a key carbon-centered radical intermediate.^[1]
- **Radical Coupling:** This radical intermediate is then trapped by the tert-butylperoxyl radical to form the final β -peroxyl nitroalkane product.^[1]



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Caption: Proposed radical mechanism for the synthesis of β -peroxyl nitroalkanes.

Experimental Protocols

A general experimental procedure for the nitration-peroxidation of alkenes is provided below. This protocol is based on the successful synthesis of a variety of β -peroxyl nitroalkanes.^{[1][2]}

General Procedure for the Synthesis of β -Peroxyl Nitroalkanes:

To a solution of the alkene (0.5 mmol) and $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$ (10 mol %) in MeCN (2.0 mL) is added tert-butyl hydroperoxide (1.5 mmol, solution in decane) and tert-butyl nitrite (1.0 mmol). The reaction mixture is stirred at room temperature for 5 hours under a nitrogen atmosphere.

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β -peroxyl nitroalkane.[2]

Quantitative Data

The nitration-peroxidation of a range of alkenes has been investigated, and the yields of the corresponding β -peroxyl nitroalkanes are summarized in the tables below.

Table 1: Nitration-Peroxidation of Styrene Derivatives[1]

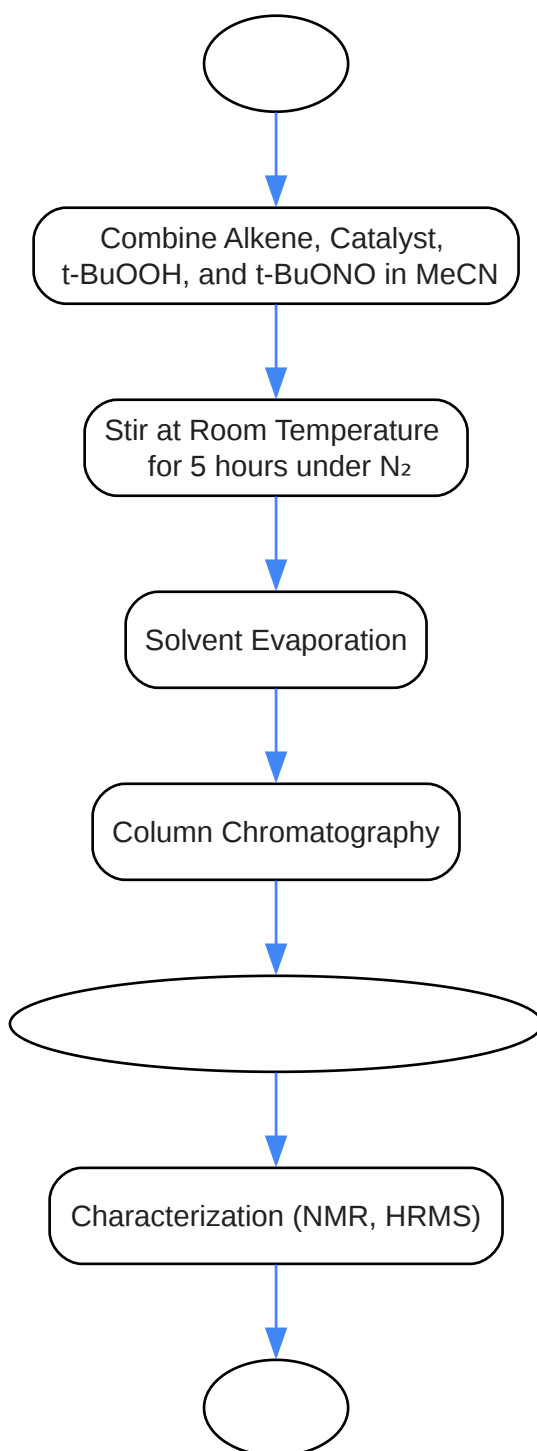
Entry	Styrene Derivative	Product	Yield (%)
1	Styrene	2-(tert-butylperoxy)-1-nitro-1-phenylethane	94
2	4-Methylstyrene	1-(4-methylphenyl)-2-(tert-butylperoxy)-1-nitroethane	88
3	4-Methoxystyrene	1-(4-methoxyphenyl)-2-(tert-butylperoxy)-1-nitroethane	85
4	4-Chlorostyrene	1-(4-chlorophenyl)-2-(tert-butylperoxy)-1-nitroethane	82
5	2,4,6-Trimethylstyrene	1-(2,4,6-trimethylphenyl)-2-(tert-butylperoxy)-1-nitroethane	86
6	2,3,4,5,6-Pentafluorostyrene	1-(pentafluorophenyl)-2-(tert-butylperoxy)-1-nitroethane	75

Table 2: Nitration-Peroxidation of Other Alkenes[1]

Entry	Alkene	Product	Yield (%)	Diastereomeric Ratio (dr)
1	α -Methylstyrene	2-(tert-butylperoxy)-2-phenyl-1-nitropropane	78	-
2	Indene	2-(tert-butylperoxy)-1-nitroindane	65	>20:1
3	Cyclohexene	1-(tert-butylperoxy)-2-nitrocyclohexane	58	>20:1
4	Methyl acrylate	Methyl 2-(tert-butylperoxy)-3-nitropropanoate	72	-
5	Allyl methacrylate	Methyl 2-(((2-(tert-butylperoxy)-3-nitropropyl)oxy)carbonyl)acrylate	34	-

Experimental Workflow

The general workflow for the synthesis and characterization of β -peroxyl nitroalkanes is depicted in the following diagram.



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Caption: General experimental workflow for β -peroxyl nitroalkane synthesis.

Conclusion

The nitration-peroxidation of alkenes provides an efficient and selective method for the synthesis of β -peroxyl nitroalkanes.[1] This approach, utilizing readily available starting materials and mild reaction conditions, offers access to a diverse range of these bifunctional compounds. The presented data and protocols serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this unique class of molecules. The radical-based mechanism opens avenues for further investigation and development of related difunctionalization reactions.

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References

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